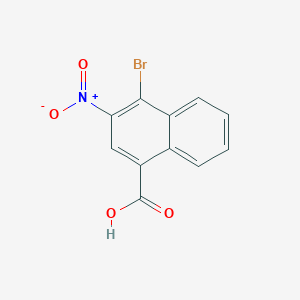

4-Bromo-3-nitro-1-naphthoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

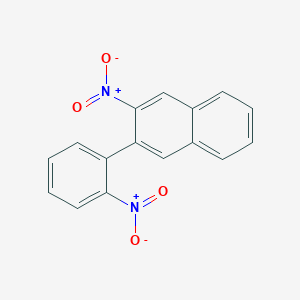

El ácido 4-bromo-3-nitro-1-naftoico es un compuesto orgánico que pertenece a la clase de los ácidos naftóicos. Se caracteriza por la presencia de un átomo de bromo en la cuarta posición y un grupo nitro en la tercera posición del anillo de naftaleno, con un grupo ácido carboxílico unido a la primera posición.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 4-bromo-3-nitro-1-naftoico típicamente implica la bromación y nitración de derivados del ácido naftóico. Un método común incluye la bromación del ácido 1-naftóico usando bromo en presencia de un catalizador como hierro o bromuro de aluminio. Esto es seguido por la nitración usando una mezcla de ácido sulfúrico concentrado y ácido nítrico para introducir el grupo nitro en la posición deseada.

Métodos de producción industrial: La producción industrial del ácido 4-bromo-3-nitro-1-naftoico puede involucrar pasos similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo y técnicas avanzadas de purificación como recristalización y cromatografía.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo nitro, lo que lleva a la formación de derivados nitroso o amino.

Reducción: La reducción del grupo nitro puede producir ácido 4-bromo-3-amino-1-naftoico.

Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como grupos hidroxilo o amino bajo condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.

Reducción: Hidrogenación catalítica usando paladio sobre carbono o reducción química usando estaño y ácido clorhídrico.

Sustitución: Reacciones de sustitución nucleofílica usando reactivos como hidróxido de sodio o amoníaco.

Productos principales:

Oxidación: Ácido 4-bromo-3-nitroso-1-naftoico o ácido 4-bromo-3-amino-1-naftoico.

Reducción: Ácido 4-bromo-3-amino-1-naftoico.

Sustitución: Ácido 4-hidroxi-3-nitro-1-naftoico o ácido 4-amino-3-nitro-1-naftoico.

Aplicaciones Científicas De Investigación

El ácido 4-bromo-3-nitro-1-naftoico tiene varias aplicaciones en la investigación científica:

Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.

Farmacéuticos: El compuesto se utiliza en el desarrollo de fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.

Ciencia de materiales: Se utiliza en la preparación de materiales funcionales, incluidos colorantes y pigmentos.

Estudios biológicos: El compuesto se emplea en estudios que involucran la inhibición de enzimas y la unión de proteínas debido a sus propiedades estructurales.

Mecanismo De Acción

El mecanismo de acción del ácido 4-bromo-3-nitro-1-naftoico implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos bromo y nitro juegan un papel crucial en la unión a los sitios activos, lo que lleva a la inhibición o activación de las vías biológicas. El grupo ácido carboxílico aumenta la solubilidad y facilita las interacciones con ambientes polares.

Compuestos similares:

Ácido 4-bromo-1-naftóico: Carece del grupo nitro, lo que lo hace menos reactivo en ciertas reacciones químicas.

Ácido 3-nitro-1-naftóico: Carece del átomo de bromo, lo que afecta su afinidad de unión y reactividad.

Ácido 4-bromo-3-hidroxi-1-naftóico: Contiene un grupo hidroxilo en lugar de un grupo nitro, lo que altera sus propiedades químicas y biológicas.

Unicidad: El ácido 4-bromo-3-nitro-1-naftoico es único debido a la presencia de ambos grupos bromo y nitro, que confieren características distintas de reactividad y unión. Esta doble funcionalidad lo convierte en un compuesto valioso en diversas aplicaciones químicas y biológicas.

Comparación Con Compuestos Similares

4-Bromo-1-naphthoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitro-1-naphthoic acid: Lacks the bromine atom, affecting its binding affinity and reactivity.

4-Bromo-3-hydroxy-1-naphthoic acid: Contains a hydroxyl group instead of a nitro group, altering its chemical and biological properties.

Uniqueness: 4-Bromo-3-nitro-1-naphthoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and binding characteristics. This dual functionality makes it a valuable compound in various chemical and biological applications.

Propiedades

Número CAS |

852381-11-4 |

|---|---|

Fórmula molecular |

C11H6BrNO4 |

Peso molecular |

296.07 g/mol |

Nombre IUPAC |

4-bromo-3-nitronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H6BrNO4/c12-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)13(16)17/h1-5H,(H,14,15) |

Clave InChI |

JMWKCZADLCMYID-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=C2Br)[N+](=O)[O-])C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)

![1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)](/img/structure/B11834933.png)

![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)

![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)

![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)